Thalianol epoxide
CAS No.:
Cat. No.: VC1955928
Molecular Formula: C30H50O2
Molecular Weight: 442.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H50O2 |
|---|---|
| Molecular Weight | 442.7 g/mol |
| IUPAC Name | (3R,5aR,7S,9aS)-3-[(E,2R)-8-(3,3-dimethyloxiran-2-yl)-6-methyloct-5-en-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol |
| Standard InChI | InChI=1S/C30H50O2/c1-20(12-15-26-28(5,6)32-26)10-9-11-21(2)29(7)18-16-23-22(29)13-14-24-27(3,4)25(31)17-19-30(23,24)8/h10,21,24-26,31H,9,11-19H2,1-8H3/b20-10+/t21-,24+,25+,26?,29-,30-/m1/s1 |
| Standard InChI Key | XKTXMMLYQVPCBO-JJDXWHOQSA-N |
| Isomeric SMILES | C[C@H](CC/C=C(\C)/CCC1C(O1)(C)C)[C@]2(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
| Canonical SMILES | CC(CCC=C(C)CCC1C(O1)(C)C)C2(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
Thalianol epoxide (C<sub>30</sub>H<sub>50</sub>O<sub>2</sub>) is systematically designated as (3R,5aR,7S,9aS)-3-[(2R,5E)-8-(3,3-dimethyloxiran-2-yl)-6-methyloct-5-en-2-yl]-3,6,6,9a-tetramethyl-2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-cyclopenta[a]naphthalen-7-ol . Its structure comprises a tetracyclic scaffold derived from 2,3-oxidosqualene cyclization, featuring a characteristic epoxide group at the C15-C16 position (Fig. 1A) . The compound exists as multiple stereoisomers due to conformational flexibility in the B and C rings, with chromatographic analyses distinguishing three predominant forms (2a, 2b, 2c) .
Table 1: Physicochemical Properties of Thalianol Epoxide
| Property | Value |
|---|---|
| Molecular Weight | 442.38108 Da |
| Exact Mass | 442.38108 |
| logP | 8.86 |
| Topological Polar SA | 32.76 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 7 |
| SMILES | C1[C@@]2(C)C@@(CCC3... |
| InChIKey | XKTXMMLYQVPCBO-JJDXWHOQSA-N |
Data sourced from LIPID MAPS and MetaCyc highlight its hydrophobic nature and structural similarity to other triterpenoids like arabidiol and lupeol . Nuclear magnetic resonance (NMR) studies confirm the presence of a malabaricane-type skeleton with an exocyclic epoxide moiety .
Spectroscopic Signatures
Gas chromatography-mass spectrometry (GC-MS) profiles of thalianol epoxide reveal diagnostic ion fragments at m/z 227 and 229, corresponding to cleavage of the epoxide ring and subsequent dehydration . In yeast expression systems, the compound elutes at retention times distinct from its non-epoxidated counterpart, thalianol, due to increased polarity . Nuclear Overhauser effect spectroscopy (NOESY) analyses further resolve stereochemical ambiguities, particularly in the orientation of the C13 and C14 hydroxyl groups .
Biosynthetic Pathways and Enzymatic Regulation
Evolutionary Context of the Thalianol Cluster
The THAS-THAH-THAD gene cluster in A. thaliana exemplifies convergent evolution of metabolic operons. Phylogenetic analyses reveal that these genes emerged through lineage-specific duplications within Brassicaceae-specific enzyme families (CYP705, CYP708) . Unlike the ancient avenacin cluster in oats, the thalianol cluster arose de novo, highlighting genome plasticity in plant secondary metabolism .
Metabolic Dynamics and Compartmentalization
Tissue-Specific Accumulation Patterns
Thalianol epoxide remains undetectable in A. thaliana leaves or roots under standard growth conditions . Its transient formation in yeast correlates with the absence of downstream modifying enzymes, leading to accumulation of this "dead-end" metabolite . In contrast, Arabidopsis roots maintain low thalianol levels (≤0.1 µg/g FW), with no epoxide detected even in thah1 mutants .
Subcellular Localization of Biosynthetic Machinery
Biological Implications and Hypothesized Roles
Growth Modulation and Stress Responses
Overexpression of THAS in Arabidopsis induces dwarfism, a phenotype attributed to thalianol and its diol derivatives rather than the epoxide . Comparative studies of thas1, thah1, and thad1 mutants demonstrate that root elongation correlates inversely with thalian-diol levels, suggesting allelopathic functions . While thalianol epoxide itself lacks demonstrated bioactivity, its structural similarity to antifungal triterpenes like avenacin hints at unexplored ecological roles .
Epoxide-Processing Enzymes as Metabolic Safeguards
The cytosolic epoxide hydrolase AtEH1, though primarily associated with cutin synthesis, exhibits broad substrate specificity . Its capacity to hydrolyze fatty acid epoxides (e.g., vernolic acid) raises the possibility of redundant detoxification mechanisms preventing thalianol epoxide accumulation . Transgenic Ateh1 mutants show increased seed permeability and delayed germination under osmotic stress, underscoring the importance of epoxy lipid homeostasis .
Analytical Methodologies and Detection Challenges
Isotopic Labeling Studies
Feeding experiments with <sup>13</sup>C-labeled mevalonate in yeast confirm thalianol epoxide derivation from the canonical isoprenoid pathway . Notably, <sup>18</sup>O incorporation from molecular oxygen occurs exclusively at the epoxide oxygen, ruling out post-cyclization oxidation mechanisms .
Synthetic Biology and Heterologous Production
Metabolic Engineering in Plants
Constitutive expression of THAS under the 35S promoter in Arabidopsis fails to produce thalianol epoxide, reinforcing the requirement for yeast-specific factors . Targeted expression in trichomes or root epidermis, coupled with suppression of endogenous hydrolases, may enable planta production for functional studies .
Future Directions and Unanswered Questions
Elucidating Epoxide-Specific Enzymology
The biochemical basis for thalianol epoxide formation exclusively in yeast remains unclear. Hypotheses include:
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